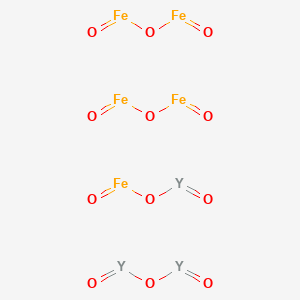
Barium Copper Oxide (BaCuO2) Sputtering Targets
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium Copper Oxide (BaCuO₂) is a compound that has garnered significant interest in the field of materials science, particularly for its applications in thin film deposition techniques such as sputtering. Sputtering targets made from Barium Copper Oxide are used to create thin films in various high-tech applications, including electronics, optics, and superconducting materials.
準備方法
Synthetic Routes and Reaction Conditions: Barium Copper Oxide can be synthesized through solid-state reactions involving barium carbonate (BaCO₃) and copper oxide (CuO). The typical reaction involves mixing stoichiometric amounts of BaCO₃ and CuO, followed by calcination at high temperatures (around 900-1100°C) to form BaCuO₂ . The reaction can be represented as:
BaCO3+CuO→BaCuO2+CO2
Industrial Production Methods: In industrial settings, the production of Barium Copper Oxide sputtering targets involves several steps:
Powder Preparation: High-purity barium carbonate and copper oxide powders are mixed in the desired stoichiometric ratio.
Calcination: The mixture is calcined at high temperatures to form the Barium Copper Oxide compound.
Pressing: The calcined powder is then pressed into the desired shape, typically discs or plates.
Sintering: The pressed targets are sintered at high temperatures to achieve the required density and mechanical strength.
化学反応の分析
Types of Reactions: Barium Copper Oxide undergoes various chemical reactions, including:
Oxidation: BaCuO₂ can be oxidized to form higher oxides.
Reduction: It can be reduced to form lower oxides or elemental copper and barium.
Substitution: Barium or copper atoms can be substituted with other elements to form doped compounds.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Can be achieved using hydrogen gas or carbon monoxide at high temperatures.
Major Products:
Oxidation: Higher oxides such as BaCuO₃.
Reduction: Lower oxides or elemental forms of barium and copper.
Substitution: Doped Barium Copper Oxide compounds with modified properties.
科学的研究の応用
Barium Copper Oxide sputtering targets are used in various scientific research applications:
Chemistry: Used in the synthesis of complex oxides and as a precursor for other barium-copper compounds.
Medicine: Research into its use in medical imaging and as a component in bio-compatible materials.
Industry: Widely used in the production of thin films for electronic devices, optical coatings, and superconducting materials.
作用機序
The mechanism by which Barium Copper Oxide exerts its effects is primarily through its electronic and structural properties. The compound can interact with various molecular targets and pathways, depending on its application. For instance, in superconducting materials, Barium Copper Oxide contributes to the formation of high-temperature superconducting phases, which are crucial for the material’s superconducting properties.
類似化合物との比較
Barium Oxide (BaO): Used in similar applications but lacks the copper component, which limits its electronic properties.
Copper Oxide (CuO): While useful in its own right, it does not have the same structural and electronic properties as Barium Copper Oxide.
Barium Titanate (BaTiO₃): Another barium-based compound used in electronic applications, but with different properties due to the presence of titanium.
Uniqueness: Barium Copper Oxide is unique due to its combination of barium and copper, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as superconductivity and thin film deposition.
特性
分子式 |
Fe5O12Y3 |
|---|---|
分子量 |
737.94 g/mol |
IUPAC名 |
oxo(oxoferriooxy)iron;oxo(oxoferriooxy)yttrium;oxo(oxoyttriooxy)yttrium |
InChI |
InChI=1S/5Fe.12O.3Y |
InChIキー |
UVXIKKWNYGPENJ-UHFFFAOYSA-N |
正規SMILES |
O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Y]=O.O=[Y]O[Y]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




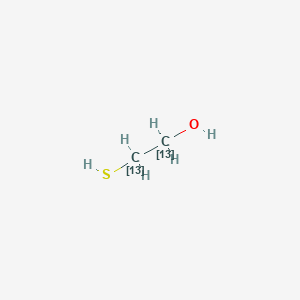
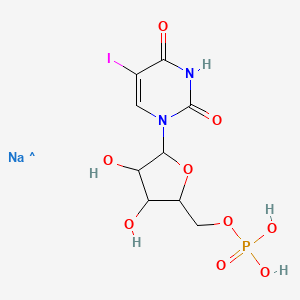
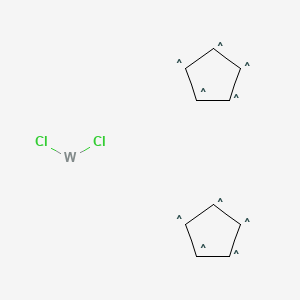
![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)

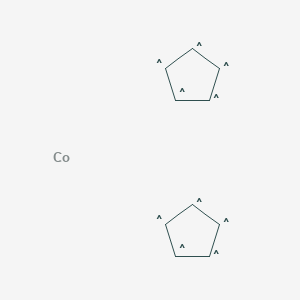
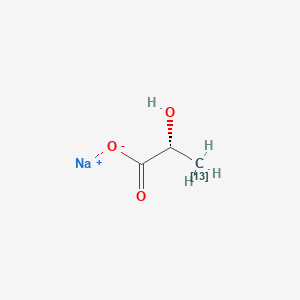



![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)
![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)
